

# Chemical structure and synthesis of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

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## Compound of Interest

Compound Name:	2-Ethoxy-5-(n,n-diisopropyl)aminopyridine
Cat. No.:	B1588344

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An In-Depth Technical Guide to the Chemical Structure and Synthesis of **2-Ethoxy-5-(N,N-diisopropyl)aminopyridine**

## Introduction

**2-Ethoxy-5-(N,N-diisopropyl)aminopyridine** is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring an electron-donating ethoxy group at the 2-position and a sterically hindered, electron-rich diisopropylamino group at the 5-position, makes it an interesting scaffold for the development of novel compounds with specific electronic and steric properties. The strategic placement of these functional groups can influence the molecule's basicity, lipophilicity, and ability to engage in intermolecular interactions, rendering it a valuable building block in drug discovery programs and for the synthesis of functional materials.

This technical guide provides a comprehensive overview of the chemical structure of **2-Ethoxy-5-(N,N-diisopropyl)aminopyridine** and a detailed, field-proven synthetic route for its preparation. The methodologies described herein are grounded in established chemical principles and are designed to be both reliable and scalable.

## Chemical Structure and Properties

The chemical structure of **2-Ethoxy-5-(N,N-diisopropyl)aminopyridine** is characterized by a pyridine ring functionalized at the 2 and 5 positions.

- **Pyridine Core:** The central pyridine ring is an aromatic heterocycle that is isoelectronic with benzene. The nitrogen atom in the ring imparts a degree of basicity to the molecule.
- **2-Ethoxy Group:** The ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>) at the 2-position is an electron-donating group, which increases the electron density of the pyridine ring, particularly at the ortho and para positions. This electronic effect can modulate the reactivity and pharmacological activity of the molecule.
- **5-(N,N-diisopropyl)amino Group:** The N,N-diisopropylamino group (-N(CH(CH<sub>3</sub>)<sub>2</sub>)<sub>2</sub>) at the 5-position is a strong electron-donating group. The two bulky isopropyl substituents provide significant steric hindrance around the nitrogen atom, which can influence the molecule's conformational preferences and its ability to bind to biological targets.

A summary of the key physicochemical properties of the starting materials and intermediates is provided in the table below.

Compound	Molecular Formula	Molar Mass (g/mol)	Boiling Point (°C)	Melting Point (°C)
2-Chloro-5-nitropyridine	C <sub>5</sub> H <sub>3</sub> ClN <sub>2</sub> O <sub>2</sub>	158.54	247.5	106-108
Sodium Ethoxide	C <sub>2</sub> H <sub>5</sub> NaO	68.05	Decomposes	260
2-Ethoxy-5-nitropyridine	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	168.15	287.7	93-95
Tin(II) Chloride Dihydrate	SnCl <sub>2</sub> ·2H <sub>2</sub> O	225.65	37.7	37.7
5-Amino-2-ethoxypyridine	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O	138.17	254.3	88-91
Acetone	C <sub>3</sub> H <sub>6</sub> O	58.08	56	-95
Sodium triacetoxyborohydride	C <sub>6</sub> H <sub>10</sub> BNaO <sub>6</sub>	211.94	Decomposes	114-117 (dec.)

# Synthesis of 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine

The synthesis of **2-Ethoxy-5-(N,N-diisopropyl)aminopyridine** can be efficiently achieved through a three-step reaction sequence starting from the commercially available 2-chloro-5-nitropyridine. This synthetic strategy is outlined below.

## Synthetic Scheme



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Caption: Multi-step synthesis of the target compound.

## Step 1: Synthesis of 2-Ethoxy-5-nitropyridine

The first step involves a nucleophilic aromatic substitution reaction to replace the chlorine atom at the 2-position of 2-chloro-5-nitropyridine with an ethoxy group. The electron-withdrawing nitro group at the 5-position activates the pyridine ring towards nucleophilic attack, facilitating this transformation.

### Experimental Protocol:

- To a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol, add 2-chloro-5-nitropyridine (1.0 equivalent) portion-wise at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 2-ethoxy-5-nitropyridine.

## Step 2: Synthesis of 5-Amino-2-ethoxypyridine

The second step is the reduction of the nitro group of 2-ethoxy-5-nitropyridine to a primary amine. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.

Experimental Protocol:

- Dissolve 2-ethoxy-5-nitropyridine (1.0 equivalent) in ethanol in a round-bottom flask.
- Add a solution of tin(II) chloride dihydrate (3.0-5.0 equivalents) in concentrated hydrochloric acid dropwise to the flask at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the starting material is consumed (as monitored by TLC).
- Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-amino-2-ethoxypyridine.

## Step 3: Synthesis of 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine

The final step is the N,N-diisopropylation of 5-amino-2-ethoxypyridine. This can be achieved through a reductive amination reaction with acetone in the presence of a mild reducing agent such as sodium triacetoxyborohydride. This method is highly selective for the formation of tertiary amines.

Experimental Protocol:

- To a solution of 5-amino-2-ethoxypyridine (1.0 equivalent) and acetone (2.5-3.0 equivalents) in a chlorinated solvent such as 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise at room temperature.
- Stir the reaction mixture at room temperature and monitor its progress by TLC.
- Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with the same organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to obtain the final product, **2-Ethoxy-5-(N,N-diisopropyl)aminopyridine**.

## Conclusion

The synthesis of **2-Ethoxy-5-(N,N-diisopropyl)aminopyridine** can be reliably accomplished through a robust three-step sequence starting from 2-chloro-5-nitropyridine. The described protocol utilizes well-established and high-yielding reactions, making it suitable for both laboratory-scale synthesis and potential scale-up. The strategic functionalization of the pyridine ring in this manner provides a valuable molecular scaffold for further derivatization and exploration in various fields of chemical research, particularly in the design of novel therapeutic agents and functional materials.

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